![molecular formula C14H14FNO3 B2775255 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzamide CAS No. 1796991-56-4](/img/structure/B2775255.png)
3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzamide” is an amide compound . It is a novel interleukin receptor associated kinases (IRAK) inhibitor . The compound can be used to treat or prevent an IRAK-associated disease or condition .
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. The direct fluorination of furan proceeds non-selectively . The reaction of 2,5-diarylfurans with Selectfluor proceeded via oxidative ring opening to produce cis-enediones . Reaction of tetrahydrofuran with cobalt (III) fluoride or potassium tetrafluorocobaltate (III) (KCoF 4) followed by the treatment with alkali afforded a mixture of perfluorofuran .Scientific Research Applications
- HIV-1 Reverse Transcriptase Inhibition : 3-fluorofuran derivatives have demonstrated potent inhibition of HIV-1 reverse transcriptase at nanomolar levels .
- Derivatives as Antibacterials : Some derivatives of this compound exhibit antibacterial properties . Further studies could explore their efficacy against specific bacterial strains.
- Antimalarial Potential : 2-trifluoromethylfuran, a related compound, shows antimalarial activity . Investigating the role of the furan moiety in this context is essential.
- Oxytocin Antagonism : 2-trifluoromethylfuran acts as an oxytocin antagonist . Understanding the impact of the furan-3-yl group on receptor binding could be valuable.
- Fluorination Strategies : The synthesis of fluorinated furans and benzofurans is an active area of research . Investigate novel methods for introducing fluorine atoms into these scaffolds.
Antiviral Properties
Antibacterial Activity
Antimalarial Activity
Neuropharmacology
Organic Synthesis
Mechanism of Action
The compound acts as an interleukin receptor associated kinases (IRAK) inhibitor . IRAKs are important mediators of signaling processes, such as toll-like receptors (TLR) and interleukin-1 receptor (IL-1R) signaling processes . IRAKs have been implicated in modulating signaling networks that control inflammation, apoptosis, and cellular differentiation .
Future Directions
properties
IUPAC Name |
3-fluoro-N-[2-(furan-3-yl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-18-13-3-2-11(8-12(13)15)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCWLLGYIXBFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=COC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-[2-(furan-3-YL)ethyl]-4-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.